3-Amino-4-methylbenzonitrile
Overview
Description
3-Amino-4-methylbenzonitrile is a chemical compound that is a derivative of benzonitrile with an amino group at the 3-position and a methyl group at the 4-position on the benzene ring. While the provided papers do not directly discuss 3-amino-4-methylbenzonitrile, they do provide insights into the properties and reactions of related aminobenzonitriles, which can be used to infer some aspects of 3-amino-4-methylbenzonitrile's behavior.
Synthesis Analysis
The synthesis of aminobenzonitriles can be achieved through various methods. One approach is the aminocyanation of arynes, which allows for the simultaneous introduction of amino and cyano groups into the aromatic ring . This method is chemoselective and can be used to create 1,2-bifunctional aminobenzonitriles, which are valuable intermediates in organic synthesis. Another synthesis route involves the reaction of aryl methyl ketones with 2-aminobenzonitriles using NaHS·nH2O as an umpolung reagent, leading to the formation of 2-acyl-3-aminoindoles .
Molecular Structure Analysis
The molecular structure of aminobenzonitriles can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the amino N atom in 4-aminobenzonitrile has been found to have a pyramidal character, which affects the angle between the planes of the amino group and the phenyl ring . The introduction of substituents like methyl groups can influence the molecular packing and the conformation of the molecule .
Chemical Reactions Analysis
Aminobenzonitriles can undergo various chemical reactions. They can react with halogenoboranes to yield amine-halogenoboranes and other products derived from these by elimination of hydrogen halide . Additionally, aminobenzonitriles can be used as starting materials for the synthesis of tetrazole derivatives, which are of interest due to their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzonitriles can be influenced by their molecular structure. For instance, the presence of amino and cyano groups can lead to the formation of hydrogen bonds, which affect the compound's solubility and boiling point . The electronic properties, such as the charge distribution and dipole moment, can be studied through quantum chemical calculations and are important for understanding the reactivity and interaction of aminobenzonitriles with other molecules .
Scientific Research Applications
Corrosion Inhibition
3-Amino-4-methylbenzonitrile and its derivatives have been studied for their properties as corrosion inhibitors. For instance, derivatives of 2-aminobenzene-1,3-dicarbonitriles (ABDNs) have demonstrated significant inhibition efficiency on mild steel in acidic environments, showing promise in corrosion control applications (Verma, Quraishi, & Singh, 2015).
Antiviral Properties
Some derivatives of 3-Amino-4-methylbenzonitrile have been synthesized and evaluated for their antiviral properties. For instance, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds have shown potential against Zika virus, highlighting the therapeutic potential of these compounds (Wang et al., 2019).
Application in Protein Modification
Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, synthesized from 4-hydroxybenzonitrile, a related compound, has been used as a reagent for protein modification. This application is significant in biochemical research and drug development (Müller & Pfleiderer, 1978).
Synthesis of Phosphonates
The synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation using substituted-2-aminobenzonitrile has been documented. These compounds have shown activity against Tobacco mosaic virus, indicating their potential use in agricultural and pharmaceutical industries (Luo et al., 2012).
Development of Cr(III) Complexes
2-Aminobenzonitrile, a similar compound, is a starting material for synthesizing biologically active compounds, such as Cr(III) complexes with mixed N,N and O-donor ligands. These complexes have shown antimicrobial and antioxidant activities, suggesting their use in medicine and pharmacology (Govindharaju et al., 2019).
Synthesis of Tetrazole Derivatives
The synthesis of novel 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed. This method is significant for producing biologically potent tetrazole derivatives, which have diverse applications in medicinal chemistry (Rao, Rao, & Prasanna, 2014).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMNQUBZPVSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426838 | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylbenzonitrile | |
CAS RN |
60710-80-7 | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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